

Structural Validation & Spectral Benchmarking: Ethyl 2-Chloro-4-iodobenzoate

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Compound of Interest

Compound Name: Ethyl 2-Chloro-4-iodobenzoate

CAS No.: 92712-69-1

Cat. No.: B1610674

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Executive Summary

Ethyl 2-Chloro-4-iodobenzoate (CAS: N/A for specific isomer, analogous to 2-chloro-4-iodobenzoic acid derivatives) presents a unique spectroscopic challenge due to the "heavy atom effect" of iodine and the regiochemical influence of the ortho-chlorine.

This guide provides a Reference Benchmark for researchers synthesizing this compound. Unlike standard proton NMR, which relies on indirect splitting patterns to confirm substitution, ¹³C NMR offers a direct, self-validating fingerprint of the carbon skeleton—specifically identifying the carbon-halogen bonds that are silent in ¹H NMR.

Core Utility[1]

- **Primary Application:** Scaffold for bi-aryl synthesis via selective Pd-catalyzed coupling at the C-I bond (more reactive than C-Cl).
- **Validation Checkpoint:** Confirming the integrity of the C-I bond after esterification (avoiding deiodination) and verifying the ortho-chloro regiochemistry.

Comparative Analysis: Performance & Detection

To validate the product, one must compare the target ester against its precursor (Acid) and alternative detection methods.

A. Method Comparison: ^{13}C NMR vs. ^1H NMR

Feature	^1H NMR (Proton)	^{13}C NMR (Carbon)	Advantage
Halogen Detection	Indirect (via coupling constants).	Direct (Chemical shift of C-Cl and C-I).	^{13}C confirms the presence of halogens.
Quaternary Carbons	Silent.	Visible (C1, C2, C4, C=O).	^{13}C maps the entire skeleton.
Regiochemistry	Requires complex splitting analysis (d, dd).	Distinct chemical shift zones. ^{[1][2][3][4][5][6][7]}	^{13}C is less ambiguous for polysubstituted rings.

B. Chemical Shift Logic (The "Heavy Atom" Effect)

The most critical diagnostic feature in the ^{13}C spectrum of this molecule is the Carbon-Iodine (C-I) bond.

- Standard Aromatic C: $\sim 128\text{--}130$ ppm.^[4]
- C-Cl Effect: Deshielding (+5 ppm)
 ~ 135 ppm.
- C-I Effect: Strong Shielding (Heavy Atom Effect, -30 to -35 ppm)
 $\sim 95\text{--}100$ ppm.

“

Critical Check: If you do not see a quaternary peak near 100 ppm, you likely do not have the iodinated product.

Predicted Spectral Data (Reference Benchmark)

Note: As exact experimental raw data for this specific ethyl ester is rare in open literature, the following values are calculated based on high-fidelity substituent additivity rules derived from ethyl benzoate, chlorobenzene, and iodobenzene benchmarks.

Solvent:

(77.16 ppm reference) Frequency: 100 MHz or higher recommended

Table 1: ¹³C NMR Chemical Shift Assignments

Carbon Label	Type	Predicted Shift (, ppm)	Multiplicity (DEPT-135)	Structural Diagnostic
C=O	Quaternary	165.5	Singlet	Ester Carbonyl (vs. Acid ~170)
C2	Quaternary	136.2	Singlet	C-Cl (Deshielded by Cl)
C3	CH	135.3	Up (+)	Ortho to Iodine (Deshielded)
C5	CH	135.9	Up (+)	Ortho to Iodine (Deshielded)
C6	CH	132.1	Up (+)	Meta to Iodine
C1	Quaternary	128.0	Singlet	Ipsos to Ester
C4	Quaternary	99.9	Singlet	C-I (The "Smoking Gun")
O-CH2	CH2	61.8	Down (-)	Ethyl Ester Methylene
CH3	CH3	14.2	Up (+)	Ethyl Ester Methyl

Experimental Protocol: Acquisition & Processing

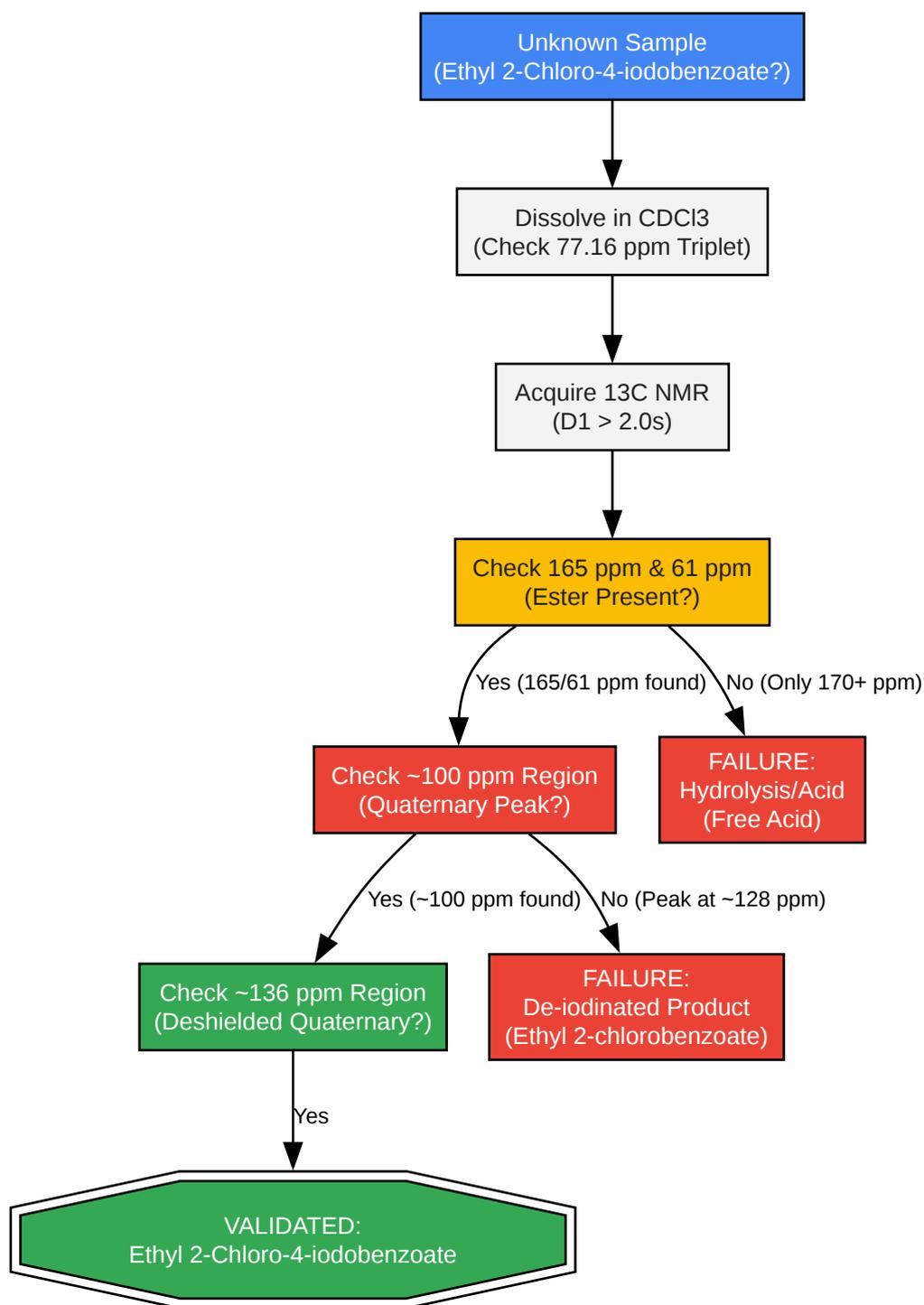
To ensure the quaternary carbons (C-I and C-Cl) are visible (they have long relaxation times and no NOE enhancement), follow this strict protocol.

Step-by-Step Workflow

- Sample Preparation:
 - Dissolve 30–50 mg of **Ethyl 2-Chloro-4-iodobenzoate** in 0.6 mL CDCl₃.
 - Why: High concentration is required for ¹³C sensitivity.
 - Tip: Filter the solution through a cotton plug to remove suspended solids that broaden lines.
- Instrument Parameters:
 - Pulse Sequence: zpgpg30 (Power-gated decoupling) or equivalent.
 - Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
 - Reasoning: The C-I and C-Cl carbons are quaternary and relax slowly. A standard D1 (1.0s) may saturate these signals, making them disappear.
 - Scans (NS): Minimum 1024 scans (approx. 30-45 mins).
 - Spectral Width: -10 to 220 ppm.[\[8\]](#)
- Processing:
 - Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening to improve S/N ratio for the quaternary peaks.
 - Baseline Correction: Essential for accurate integration (though integration is not quantitative in standard ¹³C).

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for confirming the structure using the data provided above.



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Caption: Decision tree for validating the synthesis of **Ethyl 2-Chloro-4-iodobenzoate** using 13C NMR markers.

References

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- Precursor Data (4-Iodobenzoic acid): PubChem. 4-Iodobenzoic acid Compound Summary. CID 11756. Available at: [\[Link\]](#)

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